4-Hydroxy-3-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-Hydroxy-3-nitrobenzaldehyde has been explored through various chemical reactions, highlighting the compound's adaptability in chemical synthesis. For instance, an improved protocol for its synthesis from 3,5-dinitrobenzoyl chloride has been developed, optimizing the oxime to substrate ratios and achieving high yields (Zhang Wen-jing, 2009).
Molecular Structure Analysis
Studies utilizing density functional theory (DFT) have provided insights into the molecular structure of related compounds, detailing vibrational frequencies, molecular geometry, and intramolecular charge transfers. These analyses contribute to understanding the structural conformations of 4-Hydroxy-3-nitrobenzaldehyde and its analogs, facilitating the interpretation of their physical and chemical behavior (A. Nataraj et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-Hydroxy-3-nitrobenzaldehyde reveal its versatility in forming complex structures and interacting with various reagents. For example, its reaction with nitrosoarenes under gold-catalyzed conditions demonstrates the compound's capacity for 1,4-N,O-functionalizations, highlighting its utility in synthetic chemistry (Balaji S. Kale & Rai‐Shung Liu, 2019).
Physical Properties Analysis
The physical properties of 4-Hydroxy-3-nitrobenzaldehyde, including its vibrational dynamics and molecular docking studies, are crucial for its application in various fields. Quantum computational analysis provides valuable data on these aspects, offering insights into its stability, electronic structure, and potential biological activities (K. Nagarajan et al., 2023).
Scientific Research Applications
Asymmetric Aldol Reactions : It is used as a substrate in asymmetric aldol reactions catalyzed by trans-4-hydroxy-(S)-prolinamide, resulting in products with high specific activity and high anti-product yield (Yadav & Singh, 2015).
Synthesis of Benzoylquinolines : It contributes to the one-pot synthesis of 3-(2-hydroxybenzoyl)quinolines from 3-[hydroxy(2-nitroaryl)methyl]-4H-chromen-4-ones, expanding the applications of Baylis-Hillman adducts (Basavaiah, Reddy & Rao, 2006).
Inhibition of Catechol-O-Methyltransferase : Derivatives like dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes exhibit inhibitory effects on catechol-O-methyltransferase, crucial for medical applications (Pérez et al., 1992).
Detection in Pharmaceuticals : It's detectable in chloramphenicol and its pharmaceutical formulations through HPLC-UV derivatization with 3nitrophenylhydrazine hydrochloride, aiding in genotoxic impurity control (Luo et al., 2018).
Understanding Chemical Behaviors : Its derivatives like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde help understand the chemical behaviors of compounds like coniferyl alcohol when they interact with NO3 radicals (Liu, Wen & Wu, 2017).
Fluorescent Properties : 4-Hydroxy-coumarin derivatives, which include 4-Hydroxy-3-nitrobenzaldehyde structures, exhibit strong blue-green fluorescent characteristics, useful in various applications due to their beneficial properties (Al-Majedy, Ibraheem, Shamel & Al-Amiery, 2021).
Catalysis in Organic Reactions : It's involved in reactions catalyzed by cinchona alkaloids for forming -hydroxy phosphate esters with excellent yields and enantiomeric enrichment, crucial for carbon-phosphorus bond formation (Wynberg & Smaardijk, 1984).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-hydroxy-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJCZRFJGXPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184195 | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzaldehyde | |
CAS RN |
3011-34-5 | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3011-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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